molecular formula C15H18N4O3S B6756575 N-[3-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)-3-oxopropyl]thiophene-3-carboxamide

N-[3-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)-3-oxopropyl]thiophene-3-carboxamide

Cat. No.: B6756575
M. Wt: 334.4 g/mol
InChI Key: JAHPJNUIOPMNSF-UHFFFAOYSA-N
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Description

N-[3-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)-3-oxopropyl]thiophene-3-carboxamide is a complex organic compound that features a pyrazolo[3,4-b][1,4]oxazine core, a thiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[3-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)-3-oxopropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-13-15(18(2)17-10)22-7-6-19(13)12(20)3-5-16-14(21)11-4-8-23-9-11/h4,8-9H,3,5-7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHPJNUIOPMNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N(CCO2)C(=O)CCNC(=O)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)-3-oxopropyl]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b][1,4]oxazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene ring is then introduced via a coupling reaction, followed by the addition of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)-3-oxopropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[3-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)-3-oxopropyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)-3-oxopropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b][1,4]oxazine derivatives and thiophene-containing carboxamides. Examples include:

Uniqueness

N-[3-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)-3-oxopropyl]thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features.

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